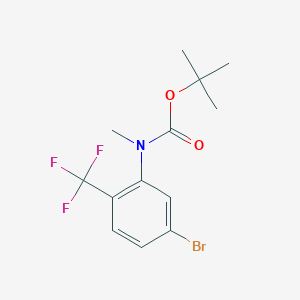

tert-Butyl (5-bromo-2-(trifluoromethyl)phenyl)(methyl)carbamate

Description

tert-Butyl (5-bromo-2-(trifluoromethyl)phenyl)(methyl)carbamate is a carbamate derivative featuring a tert-butyl-protected amine group, a bromine substituent at the 5-position, and a trifluoromethyl group at the 2-position of the phenyl ring. This compound is likely utilized as an intermediate in pharmaceutical or agrochemical synthesis due to the reactive bromine atom and the electron-withdrawing trifluoromethyl group, which can influence both reactivity and metabolic stability.

Properties

Molecular Formula |

C13H15BrF3NO2 |

|---|---|

Molecular Weight |

354.16 g/mol |

IUPAC Name |

tert-butyl N-[5-bromo-2-(trifluoromethyl)phenyl]-N-methylcarbamate |

InChI |

InChI=1S/C13H15BrF3NO2/c1-12(2,3)20-11(19)18(4)10-7-8(14)5-6-9(10)13(15,16)17/h5-7H,1-4H3 |

InChI Key |

YZLNIPNOLZKNQN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1=C(C=CC(=C1)Br)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of tert-Butyl (5-bromo-2-(trifluoromethyl)phenyl)(methyl)carbamate typically follows a multi-step route involving:

- Introduction of the trifluoromethyl and bromo substituents on the aromatic ring.

- Formation of the carbamate protecting group on the aniline nitrogen.

- Methylation of the amine to form the methylcarbamate.

The key challenge is selective functionalization while maintaining the integrity of sensitive groups such as the trifluoromethyl substituent.

Starting Materials and Key Intermediates

- 5-Bromo-2-(trifluoromethyl)aniline or its derivatives serve as the aromatic amine precursor.

- Di-tert-butyl dicarbonate (Boc2O) is used for carbamate protection.

- Methylating agents such as methylamine or methyl halides are employed for N-methylation.

Representative Preparation Procedure

Based on the synthetic protocols adapted from related carbamate syntheses (see):

Synthesis of 5-bromo-2-(trifluoromethyl)aniline derivative

This intermediate can be prepared via electrophilic aromatic substitution or palladium-catalyzed cross-coupling reactions starting from commercially available brominated and trifluoromethylated aromatic precursors.Carbamate Formation

The aromatic amine is treated with di-tert-butyl dicarbonate in the presence of a base such as triethylamine or potassium tert-butoxide in an aprotic solvent (e.g., tetrahydrofuran or tert-butanol). The reaction is typically conducted under an inert atmosphere (argon) at temperatures around 40–50 °C for 6–18 hours until completion, monitored by thin-layer chromatography (TLC).

Example:- 5-bromo-2-(trifluoromethyl)aniline (1 equiv)

- Di-tert-butyl dicarbonate (1.5 equiv)

- Triethylamine (2 equiv)

- Solvent: THF or tBuOH

- Temperature: 45 °C

- Time: 6–18 h

N-Methylation of Carbamate

The methylation of the carbamate nitrogen can be achieved by reaction with methylamine hydrochloride or methyl iodide under basic conditions. For example, methylamine hydrochloride (2 equiv) and potassium tert-butoxide (2 equiv) in THF at reflux can be used to afford the N-methyl carbamate derivative with good yields (up to 82% reported for similar compounds).Purification

The crude product is purified by flash chromatography on deactivated silica gel using petroleum ether and ethyl acetate mixtures as eluents. The Rf values typically range from 0.3 to 0.4 depending on solvent ratios.

Alternative Synthetic Routes

Vinyl Intermediate Route

A related method involves first synthesizing tert-butyl (5-bromo-2-vinylphenyl)carbamate via Wittig reaction of 2-amino-4-bromobenzaldehyde followed by carbamate protection. This intermediate can then be functionalized further to introduce methyl and trifluoromethyl groups.Thiol-Ene/Oxidation Tandem Reaction

Another approach uses thiol-ene click chemistry under visible light to functionalize vinyl carbamates, which may be adapted for the target compound synthesis.

Reaction Conditions Summary Table

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Aromatic amine synthesis | Pd-catalyzed coupling or electrophilic substitution | Variable | Starting material preparation |

| Carbamate protection | Di-tert-butyl dicarbonate (1.5 equiv), base (Et3N or KOtBu), tBuOH or THF, 45 °C, 6–18 h | 70–85 | Monitored by TLC, inert atmosphere |

| N-Methylation | Methylamine hydrochloride (2 equiv), KOtBu (2 equiv), reflux in THF | 36–82 | Purification by flash chromatography |

| Purification | Flash chromatography on deactivated silica gel (petroleum ether:ethyl acetate) | — | Rf ~0.3–0.4 |

In-Depth Research Findings and Notes

- The use of di-tert-butyl dicarbonate for carbamate formation is well-established and provides good selectivity and yields under mild conditions.

- Methylation of the carbamate nitrogen is sensitive to reaction conditions; base strength and solvent choice affect yield and purity.

- The presence of electron-withdrawing trifluoromethyl and bromine substituents influences the reactivity of the aromatic amine and must be considered in reaction optimization.

- Purification on deactivated silica gel is preferred to prevent decomposition or adsorption of sensitive carbamate products.

- Alternative synthetic routes involving vinyl intermediates and thiol-ene chemistry provide modular approaches for structural diversification but may require additional steps.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (5-bromo-2-(trifluoromethyl)phenyl)(methyl)carbamate can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the carbamate group.

Major Products

Substitution: Products will vary depending on the nucleophile used.

Oxidation: Products may include oxidized derivatives of the original compound.

Reduction: Reduced forms of the compound.

Hydrolysis: The corresponding amine and carbon dioxide.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (5-bromo-2-(trifluoromethyl)phenyl)(methyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound can be used in the development of pharmaceuticals. The trifluoromethyl group is known to enhance the biological activity of compounds, making them more effective as drugs. The bromine atom can also be used for radiolabeling, which is useful in diagnostic imaging.

Industry

In the industrial sector, this compound can be used in the production of agrochemicals. Its unique properties make it suitable for the development of pesticides and herbicides.

Mechanism of Action

The mechanism of action of tert-Butyl (5-bromo-2-(trifluoromethyl)phenyl)(methyl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to penetrate biological membranes, increasing its efficacy. The bromine atom can participate in halogen bonding, which can influence the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate (CAS: 1823510-92-4)

- Structural Differences : Replaces the trifluoromethyl group with two fluorine atoms at positions 2 and 3.

- Similarity Score : 0.94 .

tert-Butyl (2-bromo-5-methoxyphenyl)carbamate (CAS: 654056-82-3)

- Structural Differences : Substitutes trifluoromethyl with a methoxy group at position 2.

- Impact : Methoxy is electron-donating, increasing electron density on the aromatic ring and modifying sites for electrophilic substitution.

- Similarity Score : 0.89 .

tert-Butyl (5-bromo-7-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methylcarbamate (CAS: 1951479-21-2)

- Structural Differences : Incorporates a benzimidazole core with bromo and trifluoromethyl groups.

Heterocyclic Analogues

tert-Butyl (5-bromothiophen-2-yl)carbamate (CAS: 943321-89-9)

Functional Group Modifications

tert-Butyl (5-bromo-2-hydroxybenzyl)(2-hydroxyethyl)carbamate (CAS: 1217862-54-8)

- Structural Differences : Introduces hydroxyl groups on the benzyl and ethyl moieties.

- Impact : Increased polarity enhances water solubility but may reduce stability under acidic or oxidative conditions .

tert-Butyl (5-bromopentyl)carbamate (CAS: 83948-54-3)

Key Comparative Data Table

| Compound Name | CAS Number | Molecular Weight (g/mol) | Key Substituents | Similarity Score | Key Properties/Applications |

|---|---|---|---|---|---|

| tert-Butyl (5-bromo-2-(trifluoromethyl)phenyl)(methyl)carbamate | Not provided | ~325.1 (estimated) | Br, CF3, methyl carbamate | Reference | Pharmaceutical intermediate |

| tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate | 1823510-92-4 | ~294.1 | Br, 2,3-diF | 0.94 | Cross-coupling precursor |

| tert-Butyl (2-bromo-5-methoxyphenyl)carbamate | 654056-82-3 | ~287.1 | Br, OMe | 0.89 | Electron-rich aromatic intermediate |

| tert-Butyl (5-bromothiophen-2-yl)carbamate | 943321-89-9 | 278.17 | Thiophene, Br | N/A | Materials science applications |

| tert-Butyl (5-bromo-7-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methylcarbamate | 1951479-21-2 | ~421.2 | Benzimidazole, Br, CF3 | N/A | Potential kinase inhibitor scaffold |

Biological Activity

Tert-butyl (5-bromo-2-(trifluoromethyl)phenyl)(methyl)carbamate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanism of action, effects on various cell lines, and comparisons with related compounds.

- Chemical Name : this compound

- Molecular Formula : C13H15BrF3NO2

- Molecular Weight : 354.167 g/mol

- CAS Number : [not provided in search results]

The mechanism by which this compound exerts its biological effects is primarily through its interaction with specific molecular targets. The compound may function as an inhibitor or activator of enzymes or receptors, influencing pathways related to signal transduction and metabolic regulation.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Properties : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines, although specific data on cell lines tested was not detailed in the sources.

- Enzyme Inhibition : The compound's structure allows it to interact with enzymes involved in critical metabolic pathways, potentially leading to therapeutic applications in diseases like cancer and neurodegenerative disorders.

In Vitro Studies

- Cell Viability Assays :

- Mechanistic Insights :

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Tert-butyl (5-bromo-2-fluorophenyl)(methyl)carbamate | Bromine and fluorine substitutions | Moderate anticancer activity |

| Tert-butyl (3-bromo-5-chloro-2-fluorophenyl)carbamate | Multiple halogen substitutions | Enhanced enzyme inhibition |

This comparison highlights how variations in halogen substitution can influence biological activity and selectivity for molecular targets.

Q & A

Q. What personal protective equipment (PPE) is required for handling this compound?

- Methodology : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation (H335: Respiratory irritation). For spills, neutralize with inert adsorbents (e.g., vermiculite) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.